molecular formula C21H26O4 B191961 Neotriptophenolide CAS No. 81827-74-9

Neotriptophenolide

Cat. No. B191961
CAS RN: 81827-74-9
M. Wt: 342.4 g/mol
InChI Key: YQHBJMHUMJXFDN-KKSFZXQISA-N
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Description

Neotriptophenolide is a sesquiterpene pyridine alkaloid isolated from the root barks of Tripterygium hypoglaucum .


Molecular Structure Analysis

The molecular formula of Neotriptophenolide is C21H26O4 . Its molecular weight is 342.43 .


Physical And Chemical Properties Analysis

Neotriptophenolide has a molecular weight of 342.43 and a molecular formula of C21H26O4 . It is a solid substance with a color ranging from yellow to orange . It should be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .

Scientific Research Applications

I have conducted a search for the scientific research applications of Neotriptophenolide, but unfortunately, there is limited information available on this specific compound’s applications in various fields. The search results mostly provide chemical suppliers and some mentions in broader studies of diterpenoids from Tripterygium wilfordii stems .

Safety and Hazards

In case of contact with eyes or skin, it is recommended to flush with plenty of water while removing contaminated clothing and shoes . If ingested or inhaled, medical attention should be sought immediately . It is also advised to wear safety goggles, protective gloves, and impervious clothing when handling Neotriptophenolide .

Mechanism of Action

Target of Action

It’s known that sesquiterpene pyridine alkaloids, like neotriptophenolide, often interact with various proteins and enzymes in the body, influencing their function

Mode of Action

The exact mode of action of Neotriptophenolide is not well-documented. As a sesquiterpene pyridine alkaloid, it likely interacts with its targets, leading to changes in their function. These changes could result in altered cellular processes, potentially contributing to the compound’s biological effects . More research is required to elucidate the precise interactions between Neotriptophenolide and its targets.

Biochemical Pathways

Sesquiterpene pyridine alkaloids often influence various biochemical pathways, leading to downstream effects that can impact cellular function

Pharmacokinetics

Understanding these properties is crucial as they can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects . Future research should focus on elucidating the ADME properties of Neotriptophenolide.

Result of Action

As a sesquiterpene pyridine alkaloid, it likely exerts effects at the molecular and cellular levels, potentially influencing various cellular processes

Action Environment

The action of Neotriptophenolide can be influenced by various environmental factors. These factors can affect the stability, efficacy, and action of the compound . .

properties

IUPAC Name

(3bR,9bS)-9-hydroxy-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-11(2)14-9-17(22)18-13(19(14)24-4)5-6-16-15-10-25-20(23)12(15)7-8-21(16,18)3/h9,11,16,22H,5-8,10H2,1-4H3/t16-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHBJMHUMJXFDN-KKSFZXQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC4=C3COC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801002257
Record name 9-Hydroxy-6-methoxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801002257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neotriptophenolide

CAS RN

81827-74-9
Record name Neotriptophenolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81827-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neotriptophenolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081827749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxy-6-methoxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801002257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is neotriptophenolide and where is it found?

A1: Neotriptophenolide is a diterpenoid lactone originally isolated from the root bark of Tripterygium wilfordii Hook. f., a plant used in traditional Chinese medicine. [, ] This compound belongs to the abietane diterpenoid family. []

Q2: What is unique about the structure of neotriptophenolide compared to other compounds found in Tripterygium wilfordii?

A2: Neotriptophenolide is particularly interesting as it is the first example of an abietane diterpenoid glycoside isolated from Tripterygium wilfordii Hook. f. [] This means it possesses a sugar molecule (in this case, β-D-glucopyranose) attached to the core diterpenoid structure.

Q3: How was the chemical structure of neotriptophenolide elucidated?

A3: The structure of neotriptophenolide was determined using a combination of spectroscopic techniques, including UV spectroscopy, IR spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance spectroscopy (both 1H NMR and 13C NMR). [, ] These methods allowed researchers to identify the different functional groups present in the molecule and determine their connectivity, leading to the complete structural characterization of neotriptophenolide.

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